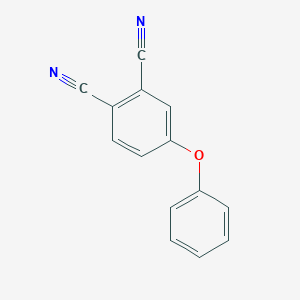

4-Phenoxyphthalonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646245. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c15-9-11-6-7-14(8-12(11)10-16)17-13-4-2-1-3-5-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZSSXUMRNESCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327337 | |

| Record name | 4-Phenoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38791-62-7 | |

| Record name | 4-Phenoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenoxyphthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenoxyphthalonitrile: Synthesis, Properties, and Potential Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenoxyphthalonitrile, a versatile aromatic ether nitrile. While primarily utilized in the synthesis of high-performance polymers, its structural motif presents a potential scaffold for the development of novel therapeutic agents. This document details its physicochemical properties, synthesis protocols, and explores the biological activities of related phthalonitrile derivatives, offering insights for its application in drug discovery and development.

Core Properties of this compound

This compound is a solid organic compound characterized by a phenoxy group and two adjacent nitrile functionalities on a benzene ring. These features contribute to its thermal stability and reactivity, making it a valuable precursor in various chemical syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 38791-62-7 | [1][2] |

| Molecular Formula | C₁₄H₈N₂O | [1] |

| Molecular Weight | 220.23 g/mol | [1] |

| Appearance | Off-white to yellow solid (powder, crystals, or chunks) | [1] |

| Melting Point | 98-100 °C (lit.) | [1] |

| Boiling Point | 399.8 ± 37.0 °C (Predicted) | |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in acetone and benzene. | [3] |

| Storage Temperature | Room temperature | [1] |

Synthesis of this compound and its Derivatives

The primary route for synthesizing this compound involves the nucleophilic aromatic substitution of 4-nitrophthalonitrile with phenol.[4] This reaction serves as a foundational method for introducing a phenoxy moiety, which can be further functionalized for various applications, including the development of biologically active molecules.

This protocol is based on the reaction of 4-nitrophthalonitrile with phenol in the presence of a base.

Materials:

-

4-Nitrophthalonitrile

-

Phenol

-

Sodium Hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware for reflux and purification

Procedure:

-

In a round-bottom flask, dissolve phenol and sodium hydride in anhydrous THF under an inert atmosphere.

-

To this solution, slowly add a solution of 4-nitrophthalonitrile in THF.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

A particularly valuable class of derivatives, 4-(aminophenoxy)phthalonitriles, are synthesized by reacting 4-nitrophthalonitrile with aminophenols.[4] These amino-functionalized derivatives serve as important precursors for a variety of bioactive molecules, including potential kinase inhibitors and photosensitizers for photodynamic therapy.[4]

Potential Applications in Drug Development

While this compound itself is not extensively studied for its biological activity, the broader class of phthalonitrile derivatives has shown promise in medicinal chemistry. The nitrile groups can participate in hydrogen bonding and other interactions with biological targets, and the overall structure can be modified to tune pharmacokinetic and pharmacodynamic properties.

Recent research has focused on the synthesis of novel phthalocyanines from phthalonitrile derivatives, which have demonstrated significant antioxidant and antitumor properties.[5][6][7] For instance, certain phthalocyanine derivatives have shown strong anticancer action against various cell lines.[5] Additionally, phthalonitrile derivatives bearing chalcone moieties have been investigated for their antioxidant activities using methods such as the DPPH radical scavenging assay.[8]

The general strategy involves the synthesis of a functionalized phthalonitrile, which then undergoes cyclotetramerization to form the corresponding phthalocyanine. The peripheral substituents on the phthalocyanine ring play a crucial role in determining its solubility and biological activity.

Conclusion

This compound is a readily accessible compound with well-defined properties and synthesis protocols. While its current applications are predominantly in materials science, its chemical structure holds potential for exploration in drug discovery. By serving as a versatile scaffold, it can be derivatized to generate libraries of compounds for screening against various biological targets. The demonstrated anticancer and antioxidant activities of related phthalonitrile derivatives and their phthalocyanine counterparts underscore the potential of this chemical class in the development of novel therapeutics. Further research into the biological evaluation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. This compound 98 38791-62-7 [sigmaaldrich.com]

- 2. This compound 98 38791-62-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Phenoxyphthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenoxyphthalonitrile, a key intermediate in the synthesis of various functional materials, including phthalocyanines. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 - 7.70 | m | 3H | Aromatic Protons |

| 7.55 - 7.45 | m | 2H | Aromatic Protons |

| 7.35 - 7.25 | m | 3H | Aromatic Protons |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 161.8 | C-O (phenoxy) |

| 154.5 | C-O (phthalonitrile) |

| 135.5 | Aromatic CH |

| 130.6 | Aromatic CH |

| 127.3 | Aromatic CH |

| 121.8 | Aromatic CH |

| 120.5 | Aromatic C-CN |

| 117.2 | Aromatic C-CN |

| 115.5 | CN |

| 108.0 | Aromatic C |

Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. The sample is prepared by dissolving approximately 10-20 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is obtained.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3070 | Aromatic C-H stretch |

| 2230 | C≡N (nitrile) stretch |

| 1585 | C=C (aromatic) stretch |

| 1485 | C=C (aromatic) stretch |

| 1240 | C-O-C (ether) asymmetric stretch |

| 880 | Aromatic C-H out-of-plane bend |

Experimental Protocol: IR Spectroscopy

The FT-IR spectrum is recorded using a PerkinElmer Spectrum One FT-IR spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule.

Table 4: UV-Vis Spectroscopic Data of this compound

| Solvent | λmax (nm) |

| Ethanol | 290, 305 |

Experimental Protocol: UV-Vis Spectroscopy

The UV-Vis absorption spectrum is recorded on a Shimadzu UV-2600 spectrophotometer. A dilute solution of this compound is prepared in a spectroscopic grade solvent, such as ethanol. The spectrum is recorded in a 1 cm quartz cuvette over a wavelength range of 200-400 nm.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-Depth Technical Guide to 4-Phenoxyphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenoxyphthalonitrile, a key monomer in the synthesis of high-performance polymers and a versatile precursor for various functional molecules. This document details its chemical properties, synthesis protocols, and primary applications, with a focus on its role in materials science and its potential relevance in medicinal chemistry.

Core Molecular Data

This compound is an aromatic compound characterized by a phenoxy group and two adjacent nitrile groups attached to a benzene ring. These functional groups dictate its chemical reactivity and its utility as a building block for larger, complex structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₈N₂O | [1] |

| Molecular Weight | 220.23 g/mol | [1] |

| Linear Formula | C₆H₅OC₆H₃-1,2-(CN)₂ | |

| CAS Number | 38791-62-7 | |

| Appearance | Powder, crystals, or chunks | |

| Melting Point | 98-100 °C (lit.) | [1] |

| Boiling Point | 399.8 ± 37.0 °C (Predicted) | [1] |

| InChI Key | CRZSSXUMRNESCC-UHFFFAOYSA-N | |

| SMILES | N#Cc1ccc(Oc2ccccc2)cc1C#N |

Synthesis of this compound

The primary synthesis route for this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a nitro group from 4-nitrophthalonitrile by a phenoxide nucleophile.[2] The electron-withdrawing nature of the adjacent nitrile groups and the nitro group itself activates the aromatic ring, facilitating the substitution.[2]

This protocol outlines the general procedure for synthesizing this compound from 4-nitrophthalonitrile and phenol.[1]

Materials:

-

4-Nitrophthalonitrile

-

Phenol

-

Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Preparation of Nucleophile: In a reaction flask under an inert atmosphere, dissolve sodium hydride and phenol in anhydrous THF.

-

Reaction Initiation: Slowly add a solution of 4-nitrophthalonitrile in anhydrous THF to the phenoxide solution.

-

Reaction Conditions: Heat the resulting mixture to reflux for approximately 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture and filter to separate the product. Wash the collected solid with ethyl acetate.

-

Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography using an ethyl acetate:hexane mobile phase.

Diagram 1: Experimental Workflow for Synthesis

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Core Applications and Logical Relationships

This compound is a crucial monomer primarily used in the field of materials science for creating high-performance polymers. Its dinitrile functionality allows it to undergo cyclotetramerization to form highly stable, cross-linked networks.

Key Application Areas:

-

Phthalonitrile Resins: It serves as a building block for phthalonitrile resins, a class of thermosetting polymers known for their exceptional thermal and oxidative stability, high glass transition temperatures, inherent flame retardancy, and low water absorption.[3][4] These properties make them ideal for advanced composites in the aerospace, defense, and electronics industries.[3][4]

-

Phthalocyanine Precursors: The molecule is a precursor for the synthesis of substituted phthalocyanines.[5] Phthalocyanines are large, aromatic macrocycles with a wide range of applications in catalysis, optics, and medicine due to their unique electronic and photophysical properties.[6]

Diagram 2: Logical Relationships of this compound

Caption: Relationship diagram from precursors to this compound and its applications.

Relevance in Drug Development and Biological Activity

While this compound itself is primarily utilized in materials science, the broader class of phthalonitrile derivatives has been investigated for various biological activities. For drug development professionals, understanding the reactivity of the nitrile groups and the potential of the core scaffold is crucial.

-

Scaffold for Bioactive Molecules: The phthalonitrile moiety can be a building block for more complex molecules with therapeutic potential. For instance, derivatives of this compound bearing chalcone groups have been synthesized and studied for their antioxidant properties.[7][8]

-

Potential for Kinase Inhibitors: The related intermediate, 4-(aminophenoxy)phthalonitrile, is a precursor to molecules that are potential kinase inhibitors and photosensitizers for photodynamic therapy.[2]

-

Antimicrobial and Cytotoxic Effects: Other classes of substituted phenylacrylonitriles have demonstrated dual antimicrobial and cytotoxic effects, highlighting the potential of the nitrile functional group in medicinal chemistry.

It is important to note that specific signaling pathways directly modulated by this compound are not well-documented in publicly available research. The biological activities mentioned are generally associated with more complex derivatives rather than the base molecule itself. Further research is required to explore the direct pharmacological effects of this compound.

References

- 1. 4-苯氧基邻苯二甲腈 | 38791-62-7 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Top performing Products - Phthalonitrile - specific polymers [specificpolymers.com]

- 4. specificpolymers.com [specificpolymers.com]

- 5. mdpi.com [mdpi.com]

- 6. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-Phenoxyphthalonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 4-phenoxyphthalonitrile and its derivatives, a class of compounds pivotal as precursors to phthalocyanines. The arrangement of these molecules in the solid state dictates their physicochemical properties and subsequent applications in materials science and medicine. This document summarizes key crystallographic data, details experimental methodologies for their synthesis and structural determination, and visualizes the experimental workflow.

Introduction

This compound derivatives are organic compounds characterized by a phthalonitrile core linked to a phenoxy group. The substituents on the phenoxy and phthalonitrile rings significantly influence the molecular packing in the crystalline state through various intermolecular interactions such as hydrogen bonds and π–π stacking.[1][2][3] Understanding these crystal structures is crucial for designing materials with desired properties, including thermal stability and electronic characteristics. Phthalonitriles are well-established precursors for phthalocyanines, which have found applications in catalysis, optics, and medicine.[1][4]

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through nucleophilic aromatic substitution.

General Synthesis of Methoxyphenoxy)phthalonitriles[1][2]

A common synthetic route involves the reaction of 4-nitrophthalonitrile with a substituted phenol in the presence of a base. For example, to synthesize 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile, 4-nitrophthalonitrile and the corresponding methoxyphenol are dissolved in dimethylformamide (DMF). Potassium carbonate is added to the mixture, which is then stirred at an elevated temperature (353–363 K) for approximately 2.5 hours. The product is precipitated by pouring the cooled reaction mixture into an aqueous NaCl solution. The crude product is then filtered, recrystallized from an aqueous isopropanol solution, and dried.[1][4]

Synthesis of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile[3]

The synthesis of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile is achieved by reacting 4-bromo-5-nitrophthalonitrile with 4-methoxyphenol in DMF.[3] An aqueous solution of potassium carbonate is added, and the reaction mixture is stirred at 30 °C for 1.5 hours. The resulting precipitate is filtered, washed with water, recrystallized from DMF, and dried.[3]

Synthesis of this compound[5]

A general procedure for the synthesis of the parent this compound involves the reaction of 4-nitrophthalonitrile with phenol in tetrahydrofuran (THF) using sodium hydride as a base. The reaction mixture is refluxed for 8 hours. The product is isolated by filtration and purified by column chromatography.[5]

Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound.[1][4] For instance, crystals of 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile were grown from a chloroform solution.[1][4]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.[1][3][6]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The diffraction data are collected on a diffractometer, such as an Oxford Excalibur Eos or a Bruker APEXII CCD area-detector, using Mo-Kα radiation (λ = 0.71073 Å).[3][7] The data are typically collected at a controlled temperature.

-

Data Reduction: The collected intensity data are integrated and corrected for various factors (e.g., Lorentz and polarization effects) using software like CrysAlisPro or SAINT-Plus.[3][7] An absorption correction may also be applied.[7]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or dual-space algorithms and refined by full-matrix least-squares on F².[3] Software packages such as SHELXTL are commonly used for this purpose.[3][7] All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.[4]

Crystallographic Data of this compound Derivatives

The following tables summarize the crystallographic data for several this compound derivatives.

| Compound | 4-(2-methoxyphenoxy)phthalonitrile [1][2] | 4-(3-methoxyphenoxy)phthalonitrile [1][2] |

| Formula | C₁₅H₁₀N₂O₂ | C₁₅H₁₀N₂O₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | P2₁2₁2₁ |

| a (Å) | 10.1313 (3) | 7.9103 (3) |

| b (Å) | 8.0163 (3) | 11.2366 (5) |

| c (Å) | 15.3951 (5) | 13.7844 (6) |

| α (°) | 90 | 90 |

| β (°) | 100.269 (1) | 90 |

| γ (°) | 90 | 90 |

| V (ų) | 1228.79 (7) | 1224.23 (9) |

| Z | 4 | 4 |

| Compound | 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile [3] | 4,5-Bis(4-methoxyphenoxy)phthalonitrile [7] |

| Formula | C₁₅H₉N₃O₄ | C₂₂H₁₆N₂O₄ |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 6.66446 (13) | 13.7614 (2) |

| b (Å) | 9.38249 (18) | 10.4926 (1) |

| c (Å) | 22.3970 (6) | 14.0701 (2) |

| α (°) | 90 | 90 |

| β (°) | 90 | 112.551 (1) |

| γ (°) | 90 | 90 |

| V (ų) | 1400.47 (5) | 1876.28 (4) |

| Z | 4 | 4 |

Molecular and Crystal Packing Analysis

The molecular conformation and crystal packing of this compound derivatives are dictated by a balance of intramolecular steric effects and intermolecular interactions.

In 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile, the phthalonitrile and phenoxy rings are not coplanar, with dihedral angles of 83.84 (11)° and 66.61 (5)°, respectively.[1][4] The crystal packing of the 2-methoxy isomer is stabilized by C—H···N hydrogen bonds, while the 3-methoxy isomer exhibits π–π stacking interactions between adjacent phthalonitrile rings.[1][2]

For 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, the dihedral angle between the phthalonitrile and phenoxy rings is 89°.[3] The crystal structure is primarily stabilized by numerous short intermolecular interactions involving the heteroatoms of the nitrile and nitro groups.[3]

In the case of 4,5-bis(2,4-di-tert-butylphenoxy)phthalonitrile, the bulky tert-butyl groups lead to large dihedral angles of 68.134 (8)° and 70.637 (11)° between the phthalonitrile core and the phenoxy rings.[8] The crystal packing is stabilized by intermolecular C—H···N interactions.[8] Similarly, for 4,5-bis(4-methoxyphenoxy)phthalonitrile, the dihedral angles are 85.39 (5)° and 64.19 (5)°.[7]

Experimental Workflow Visualization

The general workflow for the synthesis and structural characterization of this compound derivatives can be visualized as follows:

Caption: General experimental workflow for the synthesis and crystal structure determination of this compound derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound derivatives. The presented data and experimental protocols offer valuable insights for researchers in the fields of crystal engineering, materials science, and drug development. The subtle interplay of substituents and the resulting intermolecular interactions are key to controlling the solid-state architecture and, consequently, the macroscopic properties of these versatile compounds. Further research into the biological activities of these compounds and their phthalocyanine derivatives could open new avenues for therapeutic applications.

References

- 1. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. 4,5-Bis(4-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Phenoxy-Substituted Phthalonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxy-substituted phthalonitriles are a significant class of aromatic ether nitriles that have garnered considerable interest in materials science and medicinal chemistry. Their robust chemical structure, characterized by the presence of a phenoxy linkage to a phthalonitrile core, imparts unique properties that make them valuable precursors for high-performance polymers and functional macrocycles like phthalocyanines. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of these versatile compounds, with a focus on the experimental methodologies and underlying chemical principles.

Historical Context and Discovery

The development of phenoxy-substituted phthalonitriles is closely intertwined with the quest for high-temperature resistant polymers. Early research in the latter half of the 20th century focused on creating processable thermosetting resins that could withstand extreme thermal and oxidative conditions, particularly for aerospace and microelectronics applications. Phthalonitrile-based resins emerged as promising candidates due to their ability to form highly cross-linked, thermally stable networks upon curing.

The introduction of flexible ether linkages, such as the phenoxy group, into the rigid phthalonitrile backbone was a key strategy to improve the processability of these resins, including lowering their melting points and enhancing their solubility, without significantly compromising their thermal stability. While a singular "discovery" paper is not readily identifiable, the foundational synthesis of these compounds relies on well-established principles of nucleophilic aromatic substitution. Patents from the late 20th and early 21st centuries describe the synthesis of various phenoxy-substituted phthalonitrile monomers for the formulation of advanced polymer matrices. These documents highlight the utility of reacting nitrophthalonitriles with phenolic compounds as a versatile route to these materials.

Core Synthesis Methodology: Nucleophilic Aromatic Substitution

The most prevalent and versatile method for the synthesis of phenoxy-substituted phthalonitriles is the nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves the displacement of a nitro group or a halogen atom from an activated phthalonitrile ring by a phenoxide nucleophile.

The general mechanism for the synthesis of a 4-phenoxyphthalonitrile from 4-nitrophthalonitrile and a phenol is illustrated below. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a weak base like potassium carbonate (K₂CO₃) to generate the phenoxide in situ.

Caption: Mechanism of Nucleophilic Aromatic Substitution for Phenoxy-Phthalonitrile Synthesis.

Experimental Protocols

The following tables summarize quantitative data from various reported syntheses of phenoxy-substituted phthalonitriles, showcasing the versatility of the nucleophilic aromatic substitution reaction.

Table 1: Synthesis of Mono-Phenoxy-Substituted Phthalonitriles

| Product | Starting Phthalonitrile | Phenolic Reactant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) |

| This compound | 4-Nitrophthalonitrile | Phenol | K₂CO₃ | DMF | 80-100 | 12-24 | >90 | 98-100 |

| 4-(4-Aminophenoxy)phthalonitrile | 4-Nitrophthalonitrile | 4-Aminophenol | K₂CO₃ | DMF | 80 | 6 | 95 | 152-154 |

| 4-(3-Hydroxyphenoxy)phthalonitrile | 4-Nitrophthalonitrile | Resorcinol | K₂CO₃ | DMF | RT | 24 | 85 | 135-137 |

| 4-(2-Phenylphenoxy)-5-nitrophthalonitrile | 4-Bromo-5-nitrophthalonitrile | 2-Phenylphenol | K₂CO₃ | DMF | 100 | 2 | 78 | 155-157 |

| 4-(4-(3,5-Diaminobenzoyl)phenoxy)phthalonitrile | 4-Nitrophthalonitrile | 4-Hydroxy-3,5-diaminobenzophenone | K₂CO₃ | DMAc | 120 | 8 | 89 | 234-236 |

Table 2: Synthesis of Bis-Phenoxy-Substituted Phthalonitriles

| Product | Starting Phthalonitrile | Phenolic Reactant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) |

| 1,3-Bis(3,4-dicyanophenoxy)benzene | 4-Nitrophthalonitrile | Resorcinol | K₂CO₃ | DMF | 80 | 12 | 92 | 178-180 |

| 4,4'-Bis(3,4-dicyanophenoxy)biphenyl | 4-Nitrophthalonitrile | 4,4'-Biphenol | K₂CO₃ | DMF | 100 | 10 | 94 | 232-234 |

| 2,2'-Bis(3,4-dicyanophenoxy)biphenyl | 4-Nitrophthalonitrile | 2,2'-Biphenol | K₂CO₃ | DMF | 100 | 12 | 90 | 165-167 |

| 4,5-Di(2-phenylphenoxy)phthalonitrile | 4-Bromo-5-nitrophthalonitrile | 2-Phenylphenol | K₂CO₃ | DMF | 100 | 8 | 63 | 188-190 |

| 4,5-Bis[4-(4-bromophenoxy)phenoxy]phthalonitrile | 4,5-Dichlorophthalonitrile | 4-(4-Bromophenoxy)phenol | K₂CO₃ | DMF | 150 | 24 | 85 | 178-180 |

General Experimental Workflow

A typical experimental procedure for the synthesis and purification of a phenoxy-substituted phthalonitrile is outlined below. This workflow is representative of the methodologies cited in the literature.

Caption: General Experimental Workflow for the Synthesis of Phenoxy-Substituted Phthalonitriles.

Key Applications

The unique combination of properties exhibited by phenoxy-substituted phthalonitriles makes them highly valuable in several advanced applications.

High-Performance Polymers

The primary application of these compounds is as monomers for phthalonitrile resins.[1] These resins are renowned for their exceptional thermal and oxidative stability, high char yields, and excellent flame retardancy. The incorporation of phenoxy groups enhances the processability of the resins, making them suitable for manufacturing high-performance composites for the aerospace, defense, and electronics industries. These composites are used in applications requiring long-term performance at elevated temperatures.

Phthalocyanine Synthesis

Phenoxy-substituted phthalonitriles are crucial precursors for the synthesis of substituted phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including:

-

Photodynamic Therapy (PDT): Phthalocyanines derived from phenoxy-substituted phthalonitriles can be designed to have specific photophysical properties, making them effective photosensitizers in PDT for cancer treatment.[1] These molecules can be activated by light of a specific wavelength to produce reactive oxygen species that are toxic to cancer cells.

-

Catalysis: Metallophthalocyanines, synthesized from these precursors, are used as catalysts in various chemical reactions.

-

Dyes and Pigments: The intense and stable colors of phthalocyanines make them suitable for use as industrial dyes and pigments.

-

Nonlinear Optics: The extended π-electron systems of these molecules give rise to nonlinear optical properties, making them of interest for applications in optical devices.

Conclusion

Phenoxy-substituted phthalonitriles represent a cornerstone in the development of advanced materials. Their synthesis, primarily through nucleophilic aromatic substitution, is a robust and versatile methodology that allows for the creation of a wide array of derivatives with tailored properties. From enhancing the performance of high-temperature polymers to enabling the development of novel photosensitizers for medical applications, these compounds continue to be an active area of research and development. This guide provides a foundational understanding of their history, synthesis, and significance, serving as a valuable resource for professionals in the fields of chemistry, materials science, and drug development.

References

Solubility of 4-Phenoxyphthalonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-phenoxyphthalonitrile, a key intermediate in the synthesis of phthalocyanines and other functional materials. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document outlines the expected solubility trends based on general chemical principles and provides a standardized experimental protocol for determining its solubility in various organic solvents.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound in different organic solvents can be predicted. The molecule possesses both a polar dinitrile group and a relatively nonpolar phenoxy group. This dual nature suggests a degree of solubility in a range of solvents.

Expected Solubility:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), due to favorable dipole-dipole interactions.

-

Moderate Solubility: In polar protic solvents like alcohols (e.g., ethanol, methanol) and in chlorinated solvents such as dichloromethane and chloroform.

-

Low Solubility: In nonpolar solvents like hexanes and diethyl ether.

It is important to note that these are predictions, and experimental verification is crucial for any research or development application.

Experimental Determination of Solubility

The following is a standard protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method.

Experimental Protocol: Isothermal Shake-Flask Method

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Spatula

-

Scintillation vials or other suitable sealed containers

-

Constant temperature water bath or incubator with shaking capabilities

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature using the following formula:

Solubility (g/L) = (Concentration of diluted sample × Dilution factor × Volume of flask) / Volume of supernatant taken

3. Data Analysis:

Repeat the experiment at different temperatures to determine the temperature dependence of solubility. The results can be presented in a tabular format for easy comparison.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Note on Signaling Pathways

The request for diagrams of signaling pathways involving this compound is noted. However, it is important to clarify that this compound is a synthetic organic molecule and is not known to be involved in biological signaling pathways. Signaling pathways are complex series of biochemical reactions within a cell, typically involving proteins and other biomolecules, that govern cellular responses. As a small organic intermediate, this compound does not have a known biological role in such pathways. Its primary application is in the field of materials science, particularly as a precursor for phthalocyanine synthesis.

Thermal Decomposition Analysis of 4-Phenoxyphthalonitrile Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Phenoxyphthalonitrile and its Thermal Stability

This compound is a monomer used in the synthesis of high-performance phthalonitrile-based thermosetting polymers. These polymers are known for their exceptional thermal and oxidative stability, inherent flame retardancy, and excellent mechanical properties at elevated temperatures, making them suitable for applications in the aerospace, military, and microelectronics industries.[1] The thermal stability of the 4-PPN monomer is a critical parameter that influences its processing window—the temperature range between its melting point and the onset of polymerization or decomposition—and ultimately dictates the properties of the cured polymer.

Predicted Thermal Properties and Comparative Data

The molecular structure of this compound, which features a flexible ether linkage, is expected to result in a lower melting point compared to more rigid phthalonitrile monomers.[1] While specific decomposition temperature data for 4-PPN monomer is not available, the table below summarizes the known thermal properties of 4-PPN and a structurally analogous phthalonitrile monomer to provide a comparative context.

Table 1: Thermal Properties of this compound and a Structurally Related Monomer

| Monomer Name | Structure | Melting Point (°C) | Decomposition Temperature (TGA, 5% weight loss, °C) | Citation |

| This compound | C₆H₅OC₆H₃(CN)₂ | 98-100 | Data not available | [1][2] |

| 4-(2-aminophenoxy)phthalonitrile | H₂NC₆H₄OC₆H₃(CN)₂ | 122 | Data not available | [1] |

Experimental Protocols for Thermal Analysis

The primary techniques used to investigate the thermal stability of phthalonitrile monomers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on decomposition temperatures and char yield.[1]

Typical Experimental Protocol:

-

Instrument: TA Instruments Q600 or similar[1]

-

Sample Size: 5-10 mg[1]

-

Heating Rate: 10 °C/min[1]

-

Temperature Range: 30 °C to 1000 °C[1]

-

Atmosphere: Nitrogen or air at a flow rate of 100 mL/min[1]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample during a controlled temperature program. It is used to determine the melting point (Tm), glass transition temperature (Tg), and curing exotherms of the monomer.[1]

Typical Experimental Protocol:

-

Instrument: TA Instruments Q20 or similar[1]

-

Sample Size: 5-10 mg in a sealed aluminum pan[1]

-

Heating Rate: 5, 10, 15, and 20 °C/min (for kinetic studies)[1]

-

Temperature Program: A heat-cool-heat cycle is typically used to erase the thermal history of the sample.[1]

Visualizing Experimental and Logical Workflows

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical experimental workflow for the thermal analysis of a phthalonitrile monomer.

Potential Thermal Decomposition Pathway of this compound

While the precise thermal decomposition mechanism of this compound monomer is not detailed in the available literature, insights can be drawn from studies on the pyrolysis of phthalonitrile-based polymers and foams. The decomposition of these materials involves the cleavage of C-N, C-O, and C-C bonds.[3][4] For 4-PPN, the ether linkage and the nitrile groups are expected to be the primary sites of thermal degradation.

The decomposition is likely to proceed through a multi-stage mechanism, especially at higher temperatures, leading to the evolution of various gaseous products and the formation of a stable char.

Hypothesized Decomposition Products

Based on the decomposition of phthalonitrile foams, the thermal degradation of this compound could lead to the release of gases such as:[3][4]

-

Carbon dioxide (CO₂)

-

Carbon monoxide (CO)

-

Ammonia (NH₃)

-

Hydrogen cyanide (HCN)

-

Methane (CH₄)

-

Aromatic fragments

Visualizing the Hypothesized Decomposition Pathway

The following diagram illustrates a simplified, hypothesized thermal decomposition pathway for this compound.

Conclusion

The thermal decomposition analysis of this compound monomer is crucial for defining its processing parameters and predicting the performance of the resulting polymers. While specific experimental data for the monomer is limited, a comprehensive understanding of its likely thermal behavior can be inferred from the analysis of related phthalonitrile systems. The established methodologies of TGA and DSC provide a robust framework for such investigations. Further research focusing on the direct thermal analysis of this compound monomer would be beneficial for the continued development of high-performance materials based on this chemistry.

References

An In-depth Technical Guide to the Synthesis of 4-Phenoxyphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-phenoxyphthalonitrile from 4-nitrophthalonitrile and phenol. The document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate the successful execution of this important transformation in a laboratory setting. This compound and its derivatives are valuable precursors in the development of phthalocyanines, which have applications in materials science and as photosensitizers in photodynamic therapy.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 4-nitrophthalonitrile and phenol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The aromatic ring of 4-nitrophthalonitrile is activated towards nucleophilic attack by the strong electron-withdrawing effects of the two cyano groups and the nitro group.

The reaction is initiated by the attack of a phenoxide nucleophile on the carbon atom bonded to the nitro group, which is the most electrophilic position on the aromatic ring. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing substituents. In the subsequent step, the nitro group is eliminated as a nitrite ion (NO₂⁻), leading to the formation of the this compound product. The reaction is typically carried out in a polar aprotic solvent and in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity.

An In-depth Technical Guide to the Nucleophilic Aromatic Substitution Mechanism in 4-Phenoxyphthalonitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-phenoxyphthalonitrile, focusing on the core principles of the nucleophilic aromatic substitution (SNAr) mechanism. This document details the reaction, presents quantitative data from various synthetic protocols, outlines detailed experimental procedures, and provides a thorough spectroscopic characterization of the final product.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile—in this case, the phenoxide ion—displaces a leaving group on an aromatic ring. The reaction's feasibility is critically dependent on the electronic properties of the aromatic ring, which must be rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups.

The starting material, 4-nitrophthalonitrile, is ideally suited for this transformation. The two nitrile (-CN) groups and the nitro (-NO₂) group are potent electron-withdrawing substituents. These groups activate the aromatic ring towards nucleophilic attack, particularly at the carbon atom bonded to the nitro group, which serves as the leaving group.

The SNAr mechanism for the synthesis of this compound proceeds through a two-step addition-elimination pathway:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The phenoxide ion, typically generated in situ from phenol and a base, attacks the electron-deficient carbon atom of the 4-nitrophthalonitrile that bears the nitro group. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitrile and nitro groups.

-

Elimination of the Leaving Group: In the second, faster step, the leaving group (the nitrite ion, NO₂⁻) is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring and yields the final product, this compound.

Quantitative Data Presentation

The synthesis of this compound can be achieved under various reaction conditions. The choice of base, solvent, temperature, and reaction time significantly influences the reaction yield. Below is a summary of different reported protocols.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrophthalonitrile | Phenol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Reflux | 8 | 86.4 | [1] |

| 4-Nitrophthalonitrile | 4-tert-butylphenol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80 | 6 | - | [2] |

| 4-Nitrophthalonitrile | Isoeugenol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | - | - | 92 | [3] |

| 4-Nitrophthalonitrile | 2-Methoxyphenol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | - | - | 75 | [3] |

| 4-Nitrophthalonitrile | 3-Methoxyphenol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | - | - | 89 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below, reflecting common laboratory practices.

Protocol 1: Synthesis using Sodium Hydride in Tetrahydrofuran[1]

Materials:

-

4-Nitrophthalonitrile (0.50 g, 0.0028 mol)

-

Phenol (0.353 g, 0.0375 mol)

-

Sodium Hydride (NaH, 0.15 g)

-

Anhydrous Tetrahydrofuran (THF, 30 mL)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of sodium hydride (0.15 g) in anhydrous THF (15 mL) under an inert atmosphere, add a solution of phenol (0.353 g) in anhydrous THF (15 mL).

-

Slowly add a solution of 4-nitrophthalonitrile (0.50 g) in anhydrous THF (15 mL) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 8 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate and wash the solid with ethyl acetate.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Purify the crude white precipitate by flash column chromatography using a solvent system of ethyl acetate:hexane (1:4) to yield pure this compound.

Protocol 2: General Synthesis using Potassium Carbonate in Dimethylformamide[2]

Materials:

-

4-Nitrophthalonitrile

-

Substituted Phenol (e.g., 4-tert-butylphenol)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-nitrophthalonitrile and the substituted phenol in anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (e.g., 6 hours) under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once complete, cool the reaction mixture and pour it into acidified water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent like ethanol to yield the pure product.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

| Spectroscopic Technique | Key Data |

| FTIR (Fourier-Transform Infrared) Spectroscopy | ~2230 cm⁻¹: C≡N stretching vibration~1580 cm⁻¹: C=C aromatic ring stretching~1240 cm⁻¹: Ar-O-Ar asymmetric stretching |

| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy | ~7.1-7.8 ppm: Multiplets corresponding to the aromatic protons of the phthalonitrile and phenoxy rings. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy | ~115-160 ppm: Resonances for the aromatic carbons.~115 ppm: Signals for the nitrile carbons. |

Note: The exact chemical shifts in NMR spectroscopy can vary slightly depending on the solvent used.

Potential Side Reactions and Byproducts

While the SNAr reaction for this compound synthesis is generally efficient, certain side reactions can occur, potentially reducing the yield and complicating purification.

-

Hydrolysis of Nitrile Groups: In the presence of a strong base and residual water, the nitrile groups can undergo hydrolysis to form carboxamide or carboxylic acid functionalities. To mitigate this, it is crucial to use anhydrous solvents and reagents and to avoid prolonged reaction times at high temperatures with strong bases.[2]

-

Reaction with Solvent: Polar aprotic solvents like DMF can decompose at elevated temperatures, particularly in the presence of a strong base, leading to the formation of byproducts that may react with the starting materials or product.[2] If solvent decomposition is suspected, using a more stable solvent such as DMSO is a viable alternative.

-

Incomplete Reaction: If the reaction does not go to completion, the final product will be contaminated with unreacted 4-nitrophthalonitrile. Monitoring the reaction by TLC is essential to ensure complete conversion.

Conclusion

The nucleophilic aromatic substitution reaction is a robust and efficient method for the synthesis of this compound from 4-nitrophthalonitrile. The success of the synthesis hinges on the appropriate choice of base and solvent, as well as maintaining anhydrous conditions to prevent side reactions. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the effective synthesis and utilization of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenoxyphthalonitrile for High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and polymerization of 4-phenoxyphthalonitrile, a key monomer for the production of high-performance thermosetting polymers. Phthalonitrile-based resins are renowned for their exceptional thermal and oxidative stability, high glass transition temperatures, inherent flame retardancy, and low water absorption, making them ideal for demanding applications in the aerospace, electronics, and advanced composites industries.

This document offers detailed experimental protocols for the synthesis of this compound via nucleophilic aromatic substitution, its subsequent thermal curing, and the characterization of both the monomer and the resulting polymer.

Data Presentation

Monomer Synthesis and Characterization

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a nitro group on a phthalonitrile precursor with a phenoxide. Below is a summary of typical reaction conditions and characterization data.

| Parameter | Method 1 | Method 2 |

| Reactants | 4-Nitrophthalonitrile, Phenol, Sodium Hydride | 4-Nitrophthalonitrile, Phenol, Potassium Carbonate |

| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |

| Temperature | Reflux (approx. 66 °C) | 80-100 °C |

| Reaction Time | 8 hours | 12-24 hours |

| Typical Yield | ~86% | High |

| Purification | Flash Column Chromatography | Precipitation and Recrystallization |

| Melting Point | 98-100 °C | - |

| ¹H NMR (CDCl₃, ppm) | δ 7.07 (m, 3H), 3.46 (m, 5H), 0.90 (s, 2H) | - |

| ¹³C NMR (CDCl₃, ppm) | δ 135.20, 134.43, 127.34, 126.95, 119.92, 119.69, 117.45, 71.01 | - |

Polymer Properties

The thermal and mechanical properties of the cured poly(this compound) are critical for its application in high-performance materials. The following table summarizes expected property values based on data for closely related phthalonitrile resin systems.

| Property | Expected Value | Test Method |

| Glass Transition Temperature (Tg) | > 400 °C | DSC |

| Decomposition Temperature (5% weight loss in N₂) | > 500 °C[1] | TGA |

| Char Yield at 800 °C in N₂ | > 70%[1] | TGA |

| Flexural Strength (Neat Resin) | 75 - 122 MPa | ASTM D790 |

| Flexural Modulus (Neat Resin) | ~3.8 GPa | ASTM D790 |

| Water Absorption (24h immersion) | < 1.5%[1] | ASTM D570 |

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Hydride

This protocol describes the synthesis of this compound using sodium hydride as a base in tetrahydrofuran.

Materials:

-

4-Nitrophthalonitrile

-

Phenol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Hexane

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of phenol (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of 4-nitrophthalonitrile (1 equivalent) in anhydrous THF to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and carefully quench with deionized water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexane as the eluent.[2]

Protocol 2: Synthesis of this compound via Potassium Carbonate

This protocol details the synthesis using potassium carbonate as the base in N,N-dimethylformamide.[3]

Materials:

-

4-Nitrophthalonitrile

-

Phenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized Water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 4-nitrophthalonitrile (1 equivalent) and phenol (1.1 equivalents) in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.[1]

-

Heat the reaction mixture to 80-100 °C with continuous stirring under an inert atmosphere for 12-24 hours.[3]

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into an excess of cold deionized water to precipitate the crude product.[1]

-

Stir the suspension for 30 minutes, then collect the precipitate by vacuum filtration.

-

Wash the solid with deionized water and then with cold methanol.

-

Dry the purified this compound under vacuum.

Protocol 3: Thermal Polymerization of this compound

This protocol describes the thermal curing of this compound monomer into a high-performance thermoset resin using an aromatic amine curing agent.

Materials:

-

This compound monomer (dried)

-

Aromatic amine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene (APB) or bis[4-(4-aminophenoxy)phenyl]sulfone (p-BAPS)) (typically 1-5 wt%)

-

High-temperature mold

-

Vacuum oven or furnace with programmable temperature control

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Monomer and Curing Agent Preparation: Dry the this compound monomer and the aromatic amine curing agent in a vacuum oven at a temperature below their melting points for several hours to remove any residual moisture.

-

Mixing: In a suitable container, heat the this compound monomer to approximately 20-30 °C above its melting point to obtain a low-viscosity melt. Add the desired amount of the curing agent (e.g., 2-5 wt%) to the molten monomer. Stir the mixture gently until the curing agent is completely dissolved and a homogeneous mixture is obtained.

-

Degassing: Pour the homogeneous molten mixture into a preheated mold. Place the mold in a vacuum oven at a temperature above the melting point of the mixture but below the curing onset temperature. Apply vacuum to degas the resin and remove any entrapped air bubbles.

-

Curing: Transfer the mold to a programmable oven or furnace. Execute a staged curing cycle under an inert atmosphere. A typical curing cycle is as follows:

-

Post-Curing: For enhanced cross-linking and improved thermal stability, a post-curing step at a higher temperature is recommended.

-

Increase the temperature to 350 °C and hold for 4-8 hours.

-

Further, increase the temperature to 375 °C and hold for 4-8 hours.[4]

-

-

Cooling: After the post-curing step, cool the oven down to room temperature at a controlled rate to avoid thermal shock and cracking of the cured polymer.

Characterization Protocols

-

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Monomer: Characterize the purified this compound using a KBr pellet or as a thin film. Expected characteristic peaks include C≡N stretching around 2230 cm⁻¹, and Ar-O-Ar stretching vibrations.

-

Polymer: Monitor the curing process by observing the disappearance of the C≡N peak.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the this compound monomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

-

Differential Scanning Calorimetry (DSC):

-

Monomer: Determine the melting point of the purified monomer.

-

Curing: Analyze the uncured resin mixture to determine the onset and peak of the curing exotherm, which helps in optimizing the curing schedule.

-

Polymer: Determine the glass transition temperature (Tg) of the cured polymer.

-

-

Thermogravimetric Analysis (TGA):

-

Analyze the cured polymer sample by heating at a constant rate (e.g., 10 °C/min) under an inert (N₂) or oxidative (air) atmosphere.

-

Determine the decomposition temperature (Td) and the char yield at high temperatures (e.g., 800 °C).

-

-

Mechanical Testing:

-

Prepare specimens of the cured neat resin according to ASTM standards (e.g., ASTM D790 for flexural properties).

-

Perform mechanical tests to determine properties such as flexural strength, flexural modulus, and tensile strength.

-

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Polymerization of 4-Phenoxyphthalonitrile for Aerospace Composites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalonitrile-based polymers represent a class of high-performance thermosetting resins notable for their exceptional thermal and oxidative stability, inherent flame retardancy, and robust mechanical properties at elevated temperatures. These characteristics make them highly suitable for demanding applications within the aerospace industry, where materials are subjected to extreme environmental conditions.[1] They are prime candidates for use as matrices in advanced composite materials for aircraft structures, missile components, and satellite systems.[1] The incorporation of a phenoxy group into the phthalonitrile structure can enhance the processability of the resulting polymer.[1] This document provides detailed protocols for the synthesis of the 4-phenoxyphthalonitrile monomer, its subsequent polymerization into a thermosetting resin, and the fabrication of high-performance carbon fiber reinforced composites.

Monomer and Polymer Properties

The anticipated properties of the this compound monomer and its cured polymer are summarized in the tables below. These values are based on typical data for analogous phthalonitrile-based resins and serve as a benchmark for experimental outcomes.[2]

Table 1: Expected Properties of this compound Monomer

| Property | Expected Value |

| Molecular Formula | C₁₄H₈N₂O |

| Molecular Weight | 220.23 g/mol |

| Melting Point | >200 °C |

| Appearance | Off-white to pale yellow powder |

Table 2: Expected Properties of Cured Poly(this compound) Resin

| Property | Expected Value |

| Glass Transition Temperature (Tg) | > 400 °C[2] |

| Decomposition Temperature (TGA, 5% weight loss in N₂) | > 500 °C[2] |

| Char Yield at 800 °C in N₂ | > 70%[2] |

| Water Absorption | < 1.5%[2] |

| Dielectric Constant | 2.5 - 3.5[2] |

| Dielectric Loss | < 0.01[2] |

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes the synthesis of the this compound monomer via a nucleophilic aromatic substitution reaction between 4-nitrophthalonitrile and phenol.

Materials:

-

4-Nitrophthalonitrile

-

Phenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-nitrophthalonitrile (1 equivalent) and phenol (1.1 equivalents).[1]

-

Add anhydrous DMF to dissolve the reactants.[1]

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.[1]

-

Heat the reaction mixture to 80-100°C under a nitrogen atmosphere and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Pour the reaction mixture into a beaker containing a stirred solution of cold deionized water to precipitate the product.[1]

-

Collect the precipitate by vacuum filtration, wash with deionized water, and then with cold methanol to remove unreacted starting materials and impurities.[2]

-

Dry the crude product in a vacuum oven at 60-80°C.[2]

-

For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified by column chromatography.[2]

-

Characterize the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy and determine the melting point.[2]

Caption: Workflow for the synthesis of this compound monomer.

Protocol 2: Polymerization (Curing) of this compound Resin

This protocol outlines the thermal curing of the this compound monomer to form a highly cross-linked polymer. A curing agent is typically used to reduce the curing temperature and accelerate the reaction rate.[3] A common class of curing agents are aromatic amines such as 4,4'-diaminodiphenyl sulfone (DDS) or 1,3-bis(3-aminophenoxy)benzene (m-APB).[4][5]

Materials:

-

This compound monomer

-

Aromatic amine curing agent (e.g., p-BAPS, 1-5 wt%)[3]

Procedure:

-

Mixing:

-

Melt Mixing (Preferred): Heat the this compound monomer to approximately 20-30°C above its melting point to achieve a low-viscosity melt. Add the desired amount of the curing agent to the molten monomer and stir gently until a homogeneous mixture is obtained.[3]

-

Solution Mixing: If melt mixing is not feasible, dissolve both the monomer and the curing agent in a minimal amount of a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP). Stir until homogeneous and then remove the solvent completely under vacuum before curing.[3]

-

-

Degassing: Pour the homogeneous resin mixture into a preheated mold. Place the mold in a vacuum oven at a temperature above the melting point of the mixture but below the curing onset temperature to remove any entrapped air or volatiles.[3]

-

Curing: A staged heating profile under an inert atmosphere is recommended. A typical curing cycle is as follows:[2]

-

Heat to 250°C and hold for 2 hours.

-

Increase the temperature to 280°C and hold for 4 hours.

-

Further, increase the temperature to 320°C and hold for 8 hours.

-

-

Post-Curing: For enhanced cross-linking and improved thermal stability, a post-curing step at a higher temperature is recommended. Increase the temperature to 350-375°C and hold for 4-8 hours.[3]

-

Cooling: After post-curing, cool the oven down to room temperature at a controlled rate to prevent thermal shock and cracking of the cured polymer.[3]

-

Characterization: Characterize the cured polymer using Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg), Thermogravimetric Analysis (TGA) for thermal stability, and Dynamic Mechanical Analysis (DMA) for mechanical properties.[2]

Caption: Experimental workflow for the polymerization of this compound.

Protocol 3: Fabrication of Carbon Fiber Reinforced Composite

Phthalonitrile resins can be processed into high-performance composites using techniques such as resin transfer molding (RTM) and prepreg consolidation.[1] The following protocol details a laboratory-scale fabrication using prepreg consolidation.

Materials:

-

This compound resin (pre-mixed with curing agent)

-

Carbon fiber fabric (e.g., T300 or similar)

-

Acetone or a suitable solvent

-

Release film and bagging materials for vacuum bagging

Procedure:

-

Prepreg Preparation:

-

Prepare a solution of the phthalonitrile resin in a suitable solvent like acetone to achieve a desired viscosity.

-

Impregnate the carbon fiber fabric with the resin solution using a roller or brush to ensure uniform distribution.[1]

-

Dry the impregnated fabric in an oven at a temperature sufficient to remove the solvent but below the curing temperature.

-

-

Lay-up and Curing:

-

Cut the prepreg sheets to the desired dimensions.

-

Stack the prepreg layers in the desired orientation in a mold treated with a release agent.[1]

-

Assemble a vacuum bag over the lay-up, including a release film, bleeder, and breather cloths.[1]

-

Apply vacuum and place the entire assembly in an oven or autoclave.

-

Cure using the staged heating profile described in Protocol 2.

-

-

Post-Curing and Finishing:

Polymerization Mechanism

The curing of phthalonitrile monomers proceeds through a complex, thermally initiated polymerization of the nitrile groups, leading to a highly cross-linked network.[3] This network is often composed of stable heterocyclic structures such as triazine rings, phthalocyanine rings, and isoindoline structures.[3][6] The addition of an aromatic amine curing agent initiates the polymerization process.[7] The rate-determining step is the initial nucleophilic addition of the amine to a nitrile group to form an amidine intermediate.[8]

Caption: Simplified polymerization pathway of phthalonitrile resins.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US20220017712A1 - Composition of Phthalonitrile Resin Matrix for Polymer Composite Materials, Method for Fabrication Thereof, Method for Manufacturing of Polymer Composite Material, and Material Obtained by this Method - Google Patents [patents.google.com]

- 6. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 4-Phenoxyphthalonitrile as a Precursor for Phthalocyanine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyphthalonitrile is a key aromatic precursor in the synthesis of phenoxy-substituted phthalocyanines. These macrocyclic compounds are of significant interest in various fields, including materials science and medicine, due to their unique photophysical and chemical properties. The phenoxy substituents enhance the solubility of the resulting phthalocyanine complexes in organic solvents, which is a significant advantage over their unsubstituted counterparts that are notoriously insoluble. This improved solubility facilitates their processing and application in areas such as photodynamic therapy (PDT), where they can act as photosensitizers. In PDT, these molecules are excited by light of a specific wavelength to produce reactive oxygen species (ROS) that can selectively destroy cancer cells and pathogenic microbes.[1] This document provides detailed protocols for the synthesis of metallated tetrakis(4-phenoxy)phthalocyanines from this compound and outlines their potential applications in drug development.

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₈N₂O |

| Molecular Weight | 220.23 g/mol |

| Appearance | Powder, crystals, or chunks |

| Melting Point | 98-100 °C |

| CAS Number | 38791-62-7 |

Synthesis of Metallated Tetrakis(4-phenoxy)phthalocyanines

The synthesis of metallated tetrakis(4-phenoxy)phthalocyanines from this compound is typically achieved through a cyclotetramerization reaction in the presence of a metal salt. The general reaction scheme involves the formation of the macrocycle from four phthalonitrile units around a central metal ion.

Experimental Workflow: Phthalocyanine Synthesis

Caption: General workflow for the synthesis of metallated phthalocyanines.

Detailed Experimental Protocol: Synthesis of Zinc(II) Tetrakis(4-phenoxy)phthalocyanine

This protocol describes the synthesis of Zinc(II) Tetrakis(4-phenoxy)phthalocyanine.

Materials:

-

This compound

-

Anhydrous Zinc Acetate (Zn(OAc)₂)

-

n-Pentanol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol

-

Silica Gel for column chromatography

-

Appropriate solvents for chromatography (e.g., THF/toluene mixture)

-

Nitrogen gas supply

-

Standard reflux apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (4 mmol), anhydrous zinc acetate (1 mmol), and n-pentanol (20 mL).

-

Add a catalytic amount of DBU (e.g., 1.0 mL) to the mixture.

-

Heat the reaction mixture to reflux (approximately 138°C for n-pentanol) under a nitrogen atmosphere and maintain for 24-36 hours. The solution will gradually turn dark green.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add methanol (50 mL) to the reaction mixture to precipitate the crude product.

-

Collect the green precipitate by filtration and wash it sequentially with water, and methanol.

-

Dry the crude product under vacuum.

-